3,5-dichlorobenzenesulfonic Acid
Overview
Description
3,5-Dichlorobenzenesulfonic acid is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of benzenesulfonic acid, where two chlorine atoms are substituted at the 3 and 5 positions on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorobenzenesulfonic acid can be synthesized through the sulfonation of 3,5-dichlorobenzene. The process typically involves the reaction of 3,5-dichlorobenzene with sulfuric acid or oleum under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 3,5-dichlorobenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then cooled, and the product is isolated through crystallization or extraction methods. The purity of the final product is ensured through various purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include 3,5-dichlorobenzenesulfonamides, 3,5-dichlorobenzenesulfonates, and other substituted derivatives.
Reduction Reactions: Products include 3,5-dichlorobenzenesulfinates and 3,5-dichlorobenzenesulfonates.
Oxidation Reactions: Products include 3,5-dichlorobenzenesulfones.
Scientific Research Applications
3,5-Dichlorobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzenesulfonic acid involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, making it a strong acid in aqueous solutions. The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing the compound to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzenesulfonic acid
- 2,6-Dichlorobenzenesulfonic acid
- 2,3-Dichlorobenzenesulfonic acid
Comparison
3,5-Dichlorobenzenesulfonic acid is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in substitution reactions. This uniqueness makes it valuable in specific synthetic applications where other isomers may not be as effective.
Properties
IUPAC Name |
3,5-dichlorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUDUDQGIIQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436673 | |
Record name | 3,5-dichlorobenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33469-47-5 | |
Record name | 3,5-Dichlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33469-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dichlorobenzenesulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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